1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE
Overview
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a dichlorobenzyl group
Preparation Methods
The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2,6-dichlorobenzyl)piperazine under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein functions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the dichlorobenzyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2,6-DICHLOROBENZYL)PIPERAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-Fluorodeschloroketamine: A dissociative anesthetic with a different pharmacological profile.
Other sulfonyl-substituted piperazines: These compounds may share some chemical reactivity but differ in their biological activities and applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2S/c1-21(2,3)16-7-9-17(10-8-16)28(26,27)25-13-11-24(12-14-25)15-18-19(22)5-4-6-20(18)23/h4-10H,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXSSFNOQMLFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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